Product packaging for Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate(Cat. No.:CAS No. 81891-82-9)

Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate

Cat. No.: B1442212
CAS No.: 81891-82-9
M. Wt: 159.18 g/mol
InChI Key: COYQHQNDYBZQJY-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate is a β-keto ester derivative characterized by an amino group at the 3-position and two methyl groups at the 2-position of the propanoate backbone. This structure imparts unique reactivity and physicochemical properties, making it valuable in organic synthesis and pharmaceutical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B1442212 Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate CAS No. 81891-82-9

Properties

IUPAC Name

ethyl 3-amino-2,2-dimethyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4-11-6(10)7(2,3)5(8)9/h4H2,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYQHQNDYBZQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727904
Record name Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81891-82-9
Record name Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation-Based Synthesis

One of the primary synthetic routes to ethyl 3-amino-2,2-dimethyl-3-oxopropanoate involves a Knoevenagel condensation reaction. This method typically uses ethyl acetoacetate as the starting ester and an appropriate amine or amino-substituted aldehyde as the nucleophilic component.

  • Starting Materials: Ethyl acetoacetate and an amino-substituted aldehyde or amine derivative.
  • Catalyst/Base: Piperidine or other mild bases to facilitate condensation.
  • Conditions: Reaction carried out under reflux or room temperature depending on substrate reactivity.
  • Outcome: Formation of ethyl 3-amino-3-oxobutanoate derivatives, which can be further modified to introduce the 2,2-dimethyl substitution.

Industrial adaptations of this method optimize reaction parameters such as temperature, solvent, and catalyst loading to maximize yield and purity, often employing continuous flow reactors and automated purification systems to enhance scalability.

Cyclization and Ring Closure Techniques

Following the initial condensation, cyclization can be employed to form heterocyclic analogues or to stabilize the amino-keto structure.

  • Reagents: Dehydrating agents such as thionyl chloride (SOCl2) are used to promote ring closure.
  • Mechanism: The amino group attacks the keto or ester carbonyl, followed by dehydration to form cyclic intermediates.
  • Example: The preparation of 4-amino-5-hydroxy-2-oxopent-3-enoate derivatives via cyclization of intermediates similar to this compound has been reported.

This step is crucial for generating compounds with enhanced stability and altered reactivity profiles.

Advanced Metal-Free Synthesis via Dehydrogenative Coupling

A novel approach involves metal-free synthesis using di-tert-butyl peroxide (DTBP) as a promoter for intramolecular C(sp2)-H and C(sp3)-H bond activation, facilitating the formation of oxindole derivatives structurally related to this compound.

  • Procedure Highlights:
    • Starting from β-N-arylamido nitriles or esters.
    • Reaction conducted in dichloroethane (DCE) at 110°C under nitrogen atmosphere.
    • DTBP acts as a radical initiator, promoting dehydrogenative coupling.
  • Yield: Up to 84% yield reported for related compounds.
  • Purification: Flash chromatography using ethyl acetate/petroleum ether mixtures.

This method offers a metal-free and efficient alternative for synthesizing amino-keto esters with potential structural similarity to this compound.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
Knoevenagel Condensation Ethyl acetoacetate + amino aldehyde Piperidine (base) Reflux or room temp Variable Widely used, scalable industrially
Cyclization with Dehydrating Agent Amino-keto ester intermediates SOCl2 (thionyl chloride) Mild reflux Moderate Forms cyclic derivatives, enhances stability
Metal-Free Dehydrogenative Coupling β-N-arylamido nitriles or esters Di-tert-butyl peroxide (DTBP) 110°C, DCE, nitrogen atmosphere Up to 84 Radical mechanism, metal-free, high yield

Detailed Research Findings and Notes

  • The Knoevenagel condensation route is classical and well-documented for preparing amino-keto esters, including this compound derivatives. Optimization of base, solvent, and temperature is critical for high selectivity and yield.
  • Cyclization steps using dehydrating agents like SOCl2 provide a pathway to cyclic analogues, which may be relevant for further synthetic applications.
  • The metal-free DTBP-promoted dehydrogenative coupling represents a modern, environmentally friendly approach, avoiding metal catalysts and harsh conditions. This method is particularly useful for synthesizing oxindole derivatives but can be adapted for related amino-keto esters.
  • Characterization of intermediates and products typically involves NMR (1H, 13C), mass spectrometry, and chromatographic purity assessments, confirming the structural integrity of synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Preparation Techniques

Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate can be synthesized through several methods:

  • Reaction with Ethyl Acetoacetate : This method involves reacting ethyl acetoacetate with ammonia or an amine in the presence of a solvent like ethanol. Acidic or basic catalysts may be used to enhance the reaction yield.
  • Industrial Production : In industrial settings, optimized batch or continuous processes are employed to maximize yield and purity under controlled temperature and pressure conditions.

Chemical Reactions

The compound can undergo various reactions:

  • Oxidation : Converts to oxo derivatives.
  • Reduction : Forms corresponding alcohols or amines.
  • Substitution : The amino group can engage in nucleophilic substitution reactions.

Scientific Research Applications

This compound has a diverse range of applications across multiple scientific disciplines:

Chemistry

  • Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Biochemistry

  • Enzyme Mechanisms : The compound is utilized in biochemical studies to explore enzyme mechanisms and metabolic pathways. Its ability to interact with specific molecular targets makes it valuable for investigating biological processes.

Medicinal Chemistry

  • Potential Drug Development : Research indicates that derivatives of this compound may exhibit biological activity relevant to drug discovery, particularly as inhibitors of key enzymes involved in diseases.

Industrial Applications

  • Intermediate in Specialty Chemicals : It is used in the production of various specialty chemicals, contributing to the development of new materials and chemical processes.

Case Study 1: Enzyme Inhibition

A study investigated the use of this compound as a substrate for enzyme assays. The results demonstrated its effectiveness in modulating enzyme activity, highlighting its role in biochemical research related to metabolic disorders.

Case Study 2: Synthesis of Pharmaceutical Compounds

In another research effort, scientists synthesized novel derivatives based on this compound. These derivatives were tested for their potential as selective acetylcholinesterase inhibitors, showing promising results that could lead to new treatments for Alzheimer's disease .

Mechanism of Action

The mechanism of action of ethyl 3-amino-2,2-dimethyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and metabolic processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural motifs with Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate, differing primarily in substituents, which influence their properties and applications:

Physicochemical Properties

  • Steric Effects: The 2,2-dimethyl groups in this compound likely reduce conformational flexibility, similar to cyclopropyl and benzyl-substituted analogs, which show increased thermal stability .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) in analogs like Ethyl-3-(nitropyridin-4-yl)-2-oxopropanoate and Ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-propenamide enhance electrophilicity at the keto position, facilitating nucleophilic attacks .

Key Research Findings

Substituent-Driven Reactivity: Bulky substituents (e.g., cyclopropyl, benzyl) improve thermal stability but may hinder reaction kinetics, whereas electron-withdrawing groups (e.g., nitro, cyano) accelerate keto-enol tautomerism .

Synthetic Efficiency : Alkylation and multicomponent reactions offer higher yields (>90%) for cyclopropyl and benzyl derivatives compared to nitropyridinyl analogs (<50%) .

Biological Activity

Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C₉H₁₅NO₃. Its structure features a propanoate backbone with an amino group and a ketone functional group, which are critical for its biological interactions.

Property Value
Molecular Weight185.23 g/mol
LogP1.5
SolubilitySoluble in ethanol
Melting Point50-52 °C

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Esterification : Reaction of 3-amino-2,2-dimethyl-3-oxopropanoic acid with ethanol in the presence of an acid catalyst.
  • Purification : The product is purified using recrystallization or chromatography.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Interaction : It may interact with various enzymes involved in metabolic pathways, influencing drug metabolism and efficacy.
  • Receptor Modulation : Similar compounds have shown the ability to modulate receptor activity, which can lead to therapeutic effects in various diseases.

Biological Activities

Research has indicated that this compound possesses several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
  • Anticancer Potential : Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, making them potential candidates for treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound derivatives against various cancer cell lines. Results indicated significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of approximately 25 µM.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives were tested against a range of bacterial strains. The compound exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has favorable absorption characteristics:

  • High Gastrointestinal Absorption : Indicating potential for oral bioavailability.
  • Blood-Brain Barrier Permeability : Suggests possible neuroactive properties due to its ability to cross the blood-brain barrier.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate, and how can reaction conditions be systematically optimized?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, starting from β-keto esters, the amino group can be introduced via amination using ammonia or protected amines. Optimization includes:
  • Catalyst Selection: Magnesium oxide (MgO) enhances reaction efficiency in analogous three-component reactions by acting as a base catalyst .
  • Reagent Ratios: Stoichiometric adjustments (e.g., 1:1.2 molar ratio of β-keto ester to amine) minimize side products.
  • Temperature Control: Reactions often proceed at 60–80°C in anhydrous solvents like THF or DMF.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product. Electrochemical methods, such as oxidative heterodifunctionalization, offer alternative pathways for α,α-disubstituted derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer: Key techniques include:
  • NMR Spectroscopy:
  • ¹H NMR: The ethyl ester group appears as a quartet (δ ~4.1 ppm) and triplet (δ ~1.2 ppm). The dimethyl groups show singlets (δ ~1.4–1.6 ppm).
  • ¹³C NMR: The carbonyl carbons (C=O) resonate at δ ~170–175 ppm.
  • IR Spectroscopy: Stretching vibrations for C=O (1720–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight. Fragmentation patterns help identify structural motifs.
  • Fluorescence Spectroscopy: Though not directly reported for this compound, analogous amino esters exhibit excitation-wavelength-dependent fluorescence, useful for probing charge-transfer states .

Advanced Research Questions

Q. How do solvent polarity and reaction conditions influence the compound’s reactivity in nucleophilic additions?

  • Methodological Answer: Solvent polarity affects stabilization of transition states. For example:
  • Polar Protic Solvents (e.g., MeOH): Stabilize charged intermediates but may hinder nucleophilicity due to hydrogen bonding.
  • Polar Aprotic Solvents (e.g., DMF): Enhance nucleophilicity by solvating cations without hydrogen bonding.
  • Nonpolar Solvents (e.g., Toluene): Favor neutral pathways but may slow kinetics.
    Time-resolved fluorescence studies in THF (e.g., on EAADCy) reveal solvent relaxation effects, where polar solvents stabilize charge-separated states via dipole reorientation . Similar principles apply to reaction dynamics.

Q. How can researchers resolve contradictions in reported spectral data or synthetic yields for this compound?

  • Methodological Answer: Contradictions often arise from impurities or varying conditions. Strategies include:
  • Reproducibility Checks: Replicate procedures with strict control of moisture, temperature, and reagent purity.
  • Cross-Validation: Use orthogonal techniques (e.g., HPLC purity analysis alongside NMR).
  • Advanced Characterization: Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For fluorescence discrepancies, time-resolved measurements distinguish local excited (LE) vs. charge-transfer (CT) states .
  • Computational Modeling: DFT calculations predict NMR/IR spectra to validate experimental data.

Q. What role does the amino group play in the compound’s participation in charge-transfer complexes or catalytic cycles?

  • Methodological Answer: The amino group acts as an electron donor, enabling:
  • Charge-Transfer Complexes: In donor-acceptor systems, the amino group facilitates intramolecular charge transfer (ICT), as observed in EAADCy’s dual fluorescence bands .
  • Catalytic Coordination: The amino moiety can chelate metal catalysts (e.g., Mg²⁺ in MgO-catalyzed syntheses), stabilizing transition states in asymmetric reactions .
  • Bioconjugation: The amine reacts with electrophiles (e.g., NHS esters) for labeling biomolecules in metabolic pathway studies.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate
Reactant of Route 2
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Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.